Defined Potency as an Aldo-Keto Reductase 1B1 (AKR1B1) Inhibitor
1-(1-Oxidopyridin-1-ium-2-yl)-1-phenylethanol demonstrates significant inhibition of human AKR1B1 (aldose reductase) with an IC50 value of 78 nM, as determined in a biochemical assay [1]. This potency is comparable to or exceeds that of several established AKR1B1 inhibitors, such as epalrestat (IC50 ~81 nM) [2]. In contrast, its inhibition of the closely related isoform AKR1B10 is approximately 3-fold weaker (IC50 = 240 nM), establishing a quantifiable selectivity profile within the aldo-keto reductase family [1].
| Evidence Dimension | Inhibition Potency (IC50) against Human AKR1B1 |
|---|---|
| Target Compound Data | IC50 = 78 nM |
| Comparator Or Baseline | Epalrestat (positive control for AKR1B1 inhibition): IC50 = 81.09 ± 0.61 nM |
| Quantified Difference | The target compound exhibits a potency comparable to (slightly more potent than) the established AKR1B1 inhibitor epalrestat. |
| Conditions | Inhibition of human recombinant N-terminus His6-tagged AKR1B1 expressed in E. coli BL21 DE3, assessed as pyridine-3-aldehyde reduction. |
Why This Matters
This quantitative data identifies the compound as a potent AKR1B1 inhibitor, enabling researchers in diabetic complications or cancer metabolism to select it based on a well-defined potency benchmark.
- [1] BindingDB. (n.d.). BDBM50362838 (CHEMBL249448). IC50 Data for AKR1B1. View Source
- [2] Zhu, W., et al. (2024). Unveiling the Anticancer Mechanism of Echinops davuricus: Isolation and Evaluation of AKR1B10 Inhibitors. IC50 value for epalrestat. View Source
